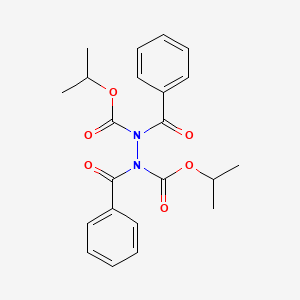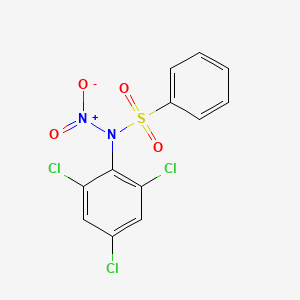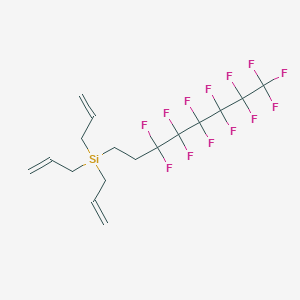
Tri(prop-2-en-1-yl)(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tri(prop-2-en-1-yl)(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane is a specialized organosilicon compound. It features a silane core bonded to three prop-2-en-1-yl groups and a 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl group. This compound is notable for its unique combination of hydrophobic and oleophobic properties due to the presence of fluorinated alkyl chains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tri(prop-2-en-1-yl)(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane typically involves the hydrosilylation of allyl compounds with tridecafluorooctylsilane. The reaction is catalyzed by platinum-based catalysts under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Tri(prop-2-en-1-yl)(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can convert the silane to its corresponding silane hydride.
Substitution: The fluorinated alkyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the reaction conditions and reagents used.
Scientific Research Applications
Tri(prop-2-en-1-yl)(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials with unique surface properties.
Biology: Employed in the development of biocompatible coatings for medical devices.
Medicine: Investigated for its potential in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of water-repellent and oil-repellent coatings for textiles and electronics.
Mechanism of Action
The compound exerts its effects primarily through the interaction of its fluorinated alkyl chains with various substrates. The hydrophobic and oleophobic properties are attributed to the strong carbon-fluorine bonds, which create a low surface energy barrier. This mechanism is crucial for its application in creating non-stick and protective coatings.
Comparison with Similar Compounds
Similar Compounds
Triallyl isocyanurate: Another organosilicon compound with similar applications in polymer synthesis.
Isopropenylboronic acid pinacol ester: Used in similar chemical reactions but differs in its structural properties.
Uniqueness
Tri(prop-2-en-1-yl)(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane is unique due to its combination of fluorinated and allyl groups, providing a balance of reactivity and stability. This makes it particularly valuable in applications requiring both hydrophobicity and chemical versatility.
Properties
CAS No. |
193828-95-4 |
|---|---|
Molecular Formula |
C17H19F13Si |
Molecular Weight |
498.40 g/mol |
IUPAC Name |
tris(prop-2-enyl)-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane |
InChI |
InChI=1S/C17H19F13Si/c1-4-8-31(9-5-2,10-6-3)11-7-12(18,19)13(20,21)14(22,23)15(24,25)16(26,27)17(28,29)30/h4-6H,1-3,7-11H2 |
InChI Key |
NTSTZKPGQWYESW-UHFFFAOYSA-N |
Canonical SMILES |
C=CC[Si](CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(CC=C)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


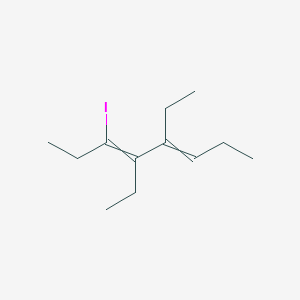
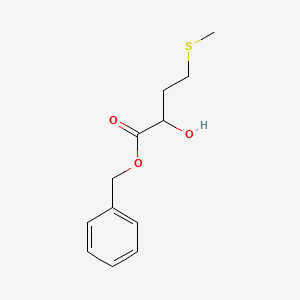
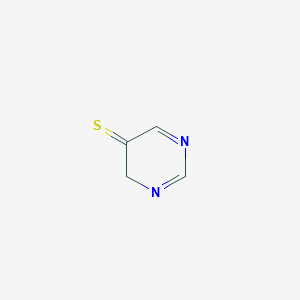
![1-{4-[(E)-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]phenyl}ethan-1-one](/img/structure/B12568675.png)
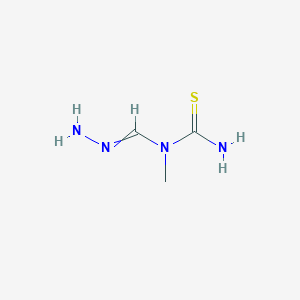
![4-Hydroxy-3-[(4-methoxyphenyl)methyl]-1-methylquinolin-2(1H)-one](/img/structure/B12568704.png)
![Benzenesulfonamide, 4-methyl-N-[[4-(trifluoromethyl)phenyl]methylene]-](/img/structure/B12568707.png)


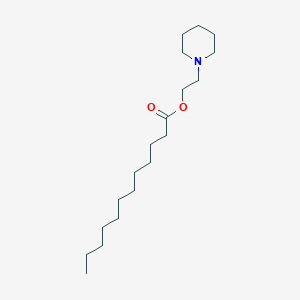
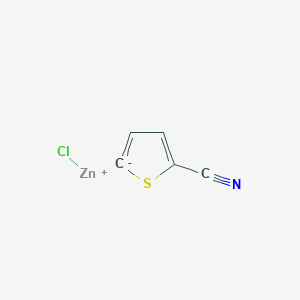
![1-Oxaspiro[2.6]nonane, 4-(3-butenyl)-](/img/structure/B12568742.png)
